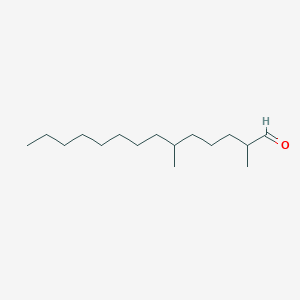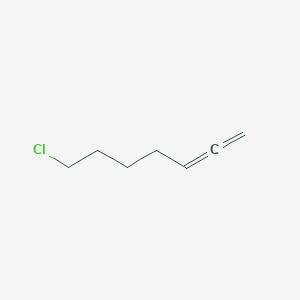![molecular formula C12H14OS B14503746 ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene CAS No. 63540-09-0](/img/structure/B14503746.png)
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yl group, a prop-1-en-1-yl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method involves the use of prop-2-en-1-yl bromide and prop-1-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving sulfanyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}thio)benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}oxy)benzene: Contains an ether linkage instead of a sulfanyl group.
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}amino)benzene: Contains an amino group instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene imparts unique reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Eigenschaften
CAS-Nummer |
63540-09-0 |
|---|---|
Molekularformel |
C12H14OS |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
3-prop-2-enoxyprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-2-9-13-10-6-11-14-12-7-4-3-5-8-12/h2-8,11H,1,9-10H2 |
InChI-Schlüssel |
GOBSNTHRZMMNRW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC=CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




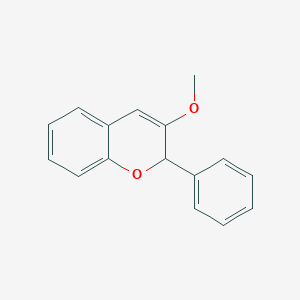
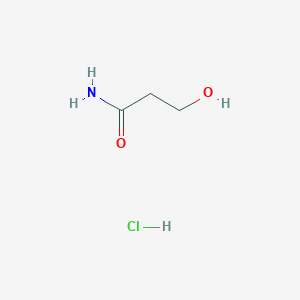
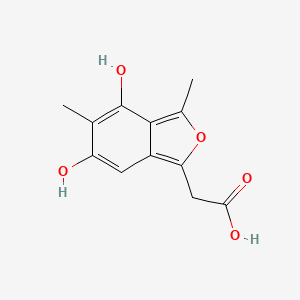
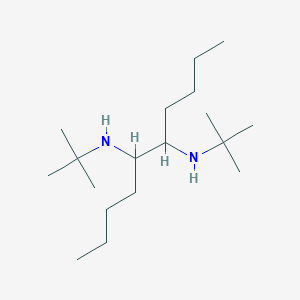
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
